2-Nitro-4-thiocyanatoaniline
CAS No.: 54029-45-7
Cat. No.: VC21104636
Molecular Formula: C7H5N3O2S
Molecular Weight: 195.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54029-45-7 |
---|---|
Molecular Formula | C7H5N3O2S |
Molecular Weight | 195.2 g/mol |
IUPAC Name | (4-amino-3-nitrophenyl) thiocyanate |
Standard InChI | InChI=1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 |
Standard InChI Key | QUWHIBBGKKRYFW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1SC#N)[N+](=O)[O-])N |
Canonical SMILES | C1=CC(=C(C=C1SC#N)[N+](=O)[O-])N |
Introduction
Basic Information and Nomenclature
2-Nitro-4-thiocyanatoaniline is known by several synonyms in scientific literature and commercial catalogs. It is classified as an aromatic amine with both nitro and thiocyanate functional groups attached to its structure.
Identification and Nomenclature
The compound's systematic identification includes the following key parameters:
Parameter | Information |
---|---|
IUPAC Name | (4-Amino-3-nitrophenyl) thiocyanate |
CAS Number | 54029-45-7 |
EINECS Number | 258-931-5 |
Molecular Formula | C₇H₅N₃O₂S |
Molecular Weight | 195.2 |
Common synonyms for this compound include 4-Amino-3-nitrophenyl thiocyanate, 2-Nitro-4-thiocyanatobenzenamine, 4-Thiocyanato-2-nitroaniline, and 2-Nitro-4-tiociano Anilina . The compound is also recognized as Albendazole Impurity 5, which indicates its significance in pharmaceutical analysis and quality control .
Physical and Chemical Properties
2-Nitro-4-thiocyanatoaniline possesses distinctive physical and chemical characteristics that influence its behavior in chemical reactions and applications.
Physical Properties
The physical properties of 2-Nitro-4-thiocyanatoaniline are summarized in the following table:
Property | Value |
---|---|
Physical State | Yellow Solid |
Melting Point | 113 °C |
Boiling Point | 378.9 °C at 760 mmHg |
Density | 1.50 g/cm³ |
Flash Point | 183 °C |
Index of Refraction | 1.679 |
Molar Refractivity | 48.98 cm³ |
Molar Volume | 129.7 cm³ |
Polarizability | 19.41×10⁻²⁴cm³ |
Surface Tension | 82 dyne/cm |
Enthalpy of Vaporization | 62.69 kJ/mol |
Vapor Pressure | 6.07×10⁻⁶ mmHg at 25 °C |
The compound appears as a yellow solid with moderate to poor solubility in organic solvents . It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, which influences its handling in laboratory settings and industrial applications .
Chemical Properties
The chemical properties of 2-Nitro-4-thiocyanatoaniline are largely determined by its functional groups:
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The nitro group (-NO₂) contributes to the compound's electron-withdrawing properties, affecting the reactivity of the aromatic ring.
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The thiocyanate group (-SCN) introduces sulfur chemistry potential, enabling various transformations.
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The amino group (-NH₂) provides nucleophilic character, allowing for substitution reactions.
The compound has a predicted pKa value of -2.09±0.10, indicating its relatively acidic nature compared to simple anilines . This acidity is attributed to the electron-withdrawing effect of the nitro group, which stabilizes the conjugate base by delocalizing the negative charge.
Synthesis and Preparation Methods
The synthesis of 2-Nitro-4-thiocyanatoaniline involves specialized chemical procedures that ensure high purity and yield.
Synthetic Routes
One common method for preparing 2-Nitro-4-thiocyanatoaniline involves the reaction of 2-nitroaniline with thiocyanate in the presence of a suitable catalyst. This approach typically utilizes a nucleophilic aromatic substitution mechanism, where the thiocyanate group is introduced at the para-position relative to the amino group.
Industrial Production Methods
Industrial production of 2-Nitro-4-thiocyanatoaniline employs optimized reaction conditions to ensure high yield and purity. The manufacturing process may incorporate:
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Continuous flow reactors for better reaction control
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Advanced purification techniques including recrystallization and chromatography
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Quality control measures to ensure consistent product specifications
The scaled-up synthesis generally follows the same chemical principles as laboratory preparations but with modifications to accommodate larger quantities and industrial equipment requirements.
Chemical Reactivity and Reactions
2-Nitro-4-thiocyanatoaniline participates in various chemical reactions due to its functional groups' reactivity.
Types of Reactions
The compound can undergo several types of chemical transformations:
Substitution Reactions
It can react with halogenated compounds to form substituted derivatives. These reactions typically involve nucleophilic aromatic substitution mechanisms, facilitated by the electron-withdrawing nitro group.
Reduction Reactions
The nitro group can be reduced to an amino group under appropriate conditions. This transformation is crucial in synthesizing diamino derivatives that serve as precursors for heterocyclic compounds.
Oxidation Reactions
The thiocyanate group can be oxidized to form sulfonyl derivatives, expanding the compound's utility in organic synthesis.
Common Reagents and Conditions
The reactivity of 2-Nitro-4-thiocyanatoaniline with various reagents is summarized in the following table:
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Substitution | Halogenated compounds | Phase-transfer catalyst | Substituted derivatives |
Reduction | Hydrogen gas | Palladium catalyst | 2-amino-4-thiocyanatoaniline |
Oxidation | Hydrogen peroxide or potassium permanganate | Varies by specific application | 2-nitro-4-sulfonylaminoaniline |
These reactions highlight the versatility of 2-Nitro-4-thiocyanatoaniline as a building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds.
Applications in Scientific Research and Industry
2-Nitro-4-thiocyanatoaniline finds applications in various scientific and industrial contexts, highlighting its significance beyond basic chemical research.
Pharmaceutical Applications
The compound serves as a crucial intermediate in pharmaceutical synthesis. Its most notable application is as a precursor in the synthesis of albendazole, an anthelmintic medication used for treating parasitic infections . The synthetic pathway involves:
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Reduction of the nitro group
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Subsequent alkylation
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Cyclization to form the benzimidazole structure found in albendazole
The presence of 2-Nitro-4-thiocyanatoaniline as "Albendazole Impurity 5" in pharmaceutical documentation underscores its relevance in quality control and regulatory compliance for drug manufacturing .
Chemical Synthesis Applications
In synthetic chemistry, 2-Nitro-4-thiocyanatoaniline serves as an intermediate in the synthesis of:
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Heterocyclic compounds with potential biological activity
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Polymer precursors for specialized applications
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Reagents for specific chemical transformations
Its reactivity pattern, influenced by both the nitro and thiocyanate groups, makes it valuable for creating complex molecules that would otherwise require multi-step syntheses.
Analytical Applications
The compound may serve as a reference standard in analytical chemistry, particularly in:
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High-performance liquid chromatography (HPLC) analysis of albendazole and related compounds
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Quality control processes in pharmaceutical manufacturing
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Structural elucidation studies for novel synthetic pathways
Biological Activity and Pharmacological Properties
The biological properties of 2-Nitro-4-thiocyanatoaniline and its derivatives contribute to their importance in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-Nitro-4-thiocyanatoaniline in biological systems involves interactions through its functional groups:
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The nitro group can participate in redox reactions within cellular environments
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The thiocyanate group can form covalent bonds with nucleophilic sites in proteins
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These interactions may modulate enzyme activity and other protein functions
Such mechanisms explain the compound's potential relevance in creating bioactive molecules for pharmaceutical applications.
Antimicrobial Properties
Research suggests that nitro-containing compounds, including derivatives synthesized from compounds like 2-Nitro-4-thiocyanatoaniline, can exhibit antimicrobial properties. The mechanism typically involves:
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Reduction of the nitro group producing toxic intermediates
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Binding of these intermediates to DNA or proteins
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Disruption of cellular processes leading to microbial cell death
Studies have demonstrated efficacy against bacterial strains like Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics.
Pharmacokinetics
Hazard Type | Classification |
---|---|
Hazard Code | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |
WGK Germany | 3 (Severe hazard to waters) |
These classifications indicate the compound's potential irritant properties and environmental impact .
Comparison with Similar Compounds
Understanding how 2-Nitro-4-thiocyanatoaniline relates to similar compounds provides context for its unique properties and applications.
Structural Analogs
The following table compares 2-Nitro-4-thiocyanatoaniline with structurally similar compounds:
Compound | Structural Differences | Key Properties | Applications |
---|---|---|---|
2-Nitroaniline | Lacks thiocyanate group | Less reactive in certain substitution reactions | Dye intermediates, synthesis of heterocycles |
4-Nitroaniline | Nitro group in para position instead of ortho; lacks thiocyanate | Different electronic distribution, different reactivity pattern | Dyes, pigments, pharmaceutical intermediates |
2-Amino-4-thiocyanatophenol | Contains hydroxyl instead of nitro group | More nucleophilic character, different solubility profile | Biochemical research, organic synthesis |
Uniqueness and Advantages
2-Nitro-4-thiocyanatoaniline offers distinct advantages compared to its analogs:
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The presence of both nitro and thiocyanate groups provides dual reactivity for diverse synthetic transformations
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Its specific substitution pattern enables selective reactions at different positions of the aromatic ring
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Its role as a pharmaceutical intermediate, particularly in albendazole synthesis, highlights its practical significance
These unique aspects make 2-Nitro-4-thiocyanatoaniline valuable in contexts where its specific reactivity pattern is required.
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